2-(Tert-butyl)-4-morpholinophenol
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Overview
Description
2-(Tert-butyl)-4-morpholinophenol is an organic compound characterized by the presence of a tert-butyl group, a morpholine ring, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butyl)-4-morpholinophenol typically involves the reaction of 4-chlorophenol with tert-butylamine and morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butyl)-4-morpholinophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenol and morpholine groups can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives.
Scientific Research Applications
2-(Tert-butyl)-4-morpholinophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(Tert-butyl)-4-morpholinophenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenol group can participate in hydrogen bonding and other interactions, while the morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Tert-butyl)-4-hydroxyanisole: Similar in structure but with a methoxy group instead of a morpholine ring.
2-(Tert-butyl)-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of a morpholine ring.
2-(Tert-butyl)-4-hydroxybenzaldehyde: Features an aldehyde group in place of the morpholine ring.
Uniqueness
2-(Tert-butyl)-4-morpholinophenol is unique due to the presence of the morpholine ring, which imparts specific chemical properties and potential biological activities not found in its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-tert-butyl-4-morpholin-4-ylphenol |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)12-10-11(4-5-13(12)16)15-6-8-17-9-7-15/h4-5,10,16H,6-9H2,1-3H3 |
InChI Key |
XIANXORBZZHEIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)N2CCOCC2)O |
Origin of Product |
United States |
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